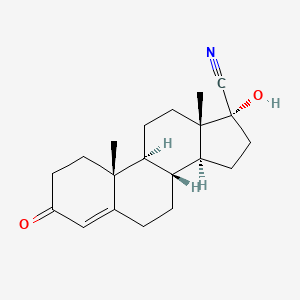

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is a synthetic steroidal compound. It is structurally related to androgens and is known for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by the presence of a hydroxyl group at the 17th position, a keto group at the 3rd position, and a nitrile group at the 17th position of the androstane skeleton.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile typically involves multiple steps starting from steroid precursors. One common method involves the cyanogen alcoholization addition reaction between the 17-site carbonyl of 4-androstenedione and acetone hydrogen alcohol to obtain 17-alpha hydroxyl-17-beta cyanoandrostane-4-ene-3-one. This intermediate undergoes further reactions, including ketal protection and direct methylation, to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but optimized for large-scale production. The process involves the use of high-yield, cost-effective methods with mild reaction conditions to ensure high purity and low energy consumption .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at the 17th position.

Reduction: Reduction reactions can target the keto group at the 3rd position.

Substitution: The nitrile group at the 17th position can participate in substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

Oxidation: Oxidation of the hydroxyl group can lead to the formation of a ketone.

Reduction: Reduction of the keto group can yield a secondary alcohol.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following structure:

- Chemical Formula : C19H25N\O

- CAS Number : 77881-13-1

- Molecular Weight : 285.42 g/mol

This compound exhibits a steroidal framework, which is crucial for its biological activity. The presence of the hydroxyl group at the 17-alpha position and the nitrile group significantly influences its interaction with androgen receptors.

Antiandrogenic Activity

One of the primary applications of (17alpha)-17-hydroxy-3-oxoandrost-4-ene-17-carbonitrile is in the study of antiandrogenic effects . Research has demonstrated that this compound can inhibit androgen biosynthesis effectively. For instance, studies involving intact male rats showed that administration of this compound led to significant decreases in the weights of androgen-dependent organs such as the ventral prostate and seminal vesicles without affecting adrenal weights .

Therapeutic Potential in Hormonal Disorders

Due to its antiandrogenic properties, this compound is being explored for potential therapeutic applications in conditions characterized by excessive androgen activity, such as:

- Polycystic Ovary Syndrome (PCOS) : The antiandrogenic effects may help alleviate symptoms associated with hyperandrogenism.

- Prostate Cancer : Inhibition of androgen receptor signaling could provide a novel approach to treatment .

Research on Steroid Metabolism

The compound serves as a valuable tool in studies examining steroid metabolism and the hormonal regulation of various physiological processes. Its ability to modulate androgen levels makes it useful for investigating pathways involved in steroid hormone synthesis and action .

Table 1: Summary of Experimental Findings

Pharmacological Formulations

The formulation of this compound for therapeutic use involves various methods:

Mécanisme D'action

The mechanism of action of (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile involves its interaction with androgen receptors. By binding to these receptors, the compound can modulate the expression of genes involved in various physiological processes. This interaction can influence pathways related to hormone regulation, cell growth, and differentiation .

Comparaison Avec Des Composés Similaires

17-alpha Estradiol: A non-feminizing isomer of 17-beta estradiol with similar estrogenic properties.

17-alpha Hydroxylase/17,20 Lyase Deficiency Compounds: These compounds share structural similarities and are involved in steroidogenesis.

Uniqueness: (17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with androgen receptors and influence hormonal pathways sets it apart from other similar compounds.

Activité Biologique

(17alpha)-17-Hydroxy-3-oxoandrost-4-ene-17-carbonitrile is a synthetic steroidal compound with significant biological activity, particularly in the fields of endocrinology and pharmacology. This compound is structurally related to androgens and has been studied for its potential therapeutic applications, including hormone regulation and treatment of certain cancers.

Chemical Structure and Properties

The compound features:

- Hydroxyl group at the 17th position

- Keto group at the 3rd position

- Nitrile group at the 17th position

Its molecular formula is C20H27NO2 with a molecular weight of approximately 313.43 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.

This compound primarily exerts its effects through interaction with androgen receptors. This binding modulates gene expression involved in various physiological processes, influencing pathways related to:

- Hormone regulation

- Cell growth

- Differentiation

This mechanism underlies its potential applications in treating hormonal imbalances and certain cancers.

Antiandrogenic Effects

Research indicates that this compound exhibits antiandrogenic properties. In studies involving male rats, administration of the compound resulted in significant decreases in weights of androgen-dependent organs, such as the prostate and seminal vesicles, without adverse effects on adrenal weights .

Hormonal Regulation

The compound has been shown to inhibit androgen biosynthesis effectively. In biochemical tests, it demonstrated a capacity to reduce levels of gonadal hormones when administered to intact or hypophysectomized rats treated with human chorionic gonadotropin .

Table 1: Summary of Biological Activities

Case Study: Rat Model

In a notable study, male rats were given injections of this compound at a dosage of 100 mg/kg for 29 days. Results showed:

- Significant reduction in prostate and seminal vesicle weights.

- No change in adrenal weights, indicating selective action on androgen-dependent tissues .

Applications in Medicine

The potential therapeutic applications of this compound include:

- Treatment of Hormonal Imbalances : Its antiandrogenic properties may help manage conditions like hyperandrogenism.

- Cancer Therapy : The ability to modulate hormone levels suggests possible roles in treating hormone-sensitive cancers.

- Research Tool : As an intermediate in synthesizing other steroidal compounds, it serves as a valuable tool in drug development .

Propriétés

Numéro CAS |

77881-13-1 |

|---|---|

Formule moléculaire |

C20H27NO2 |

Poids moléculaire |

313.4 g/mol |

Nom IUPAC |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |

InChI |

InChI=1S/C20H27NO2/c1-18-8-5-14(22)11-13(18)3-4-15-16(18)6-9-19(2)17(15)7-10-20(19,23)12-21/h11,15-17,23H,3-10H2,1-2H3/t15-,16+,17+,18+,19+,20-/m1/s1 |

Clé InChI |

JYCSLUASXDFIEL-MPRNQXESSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#N)O)C |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#N)O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.